molecular formula C16H16O4 B5635256 2-ethoxyphenyl 4-methoxybenzoate CAS No. 685847-79-4

2-ethoxyphenyl 4-methoxybenzoate

Cat. No.: B5635256
CAS No.: 685847-79-4
M. Wt: 272.29 g/mol
InChI Key: HBVSSNKOQQGBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxyphenyl 4-methoxybenzoate is an aromatic ester featuring a 4-methoxybenzoate moiety linked to a 2-ethoxyphenyl group. This compound is characterized by its methoxy and ethoxy substituents, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

(2-ethoxyphenyl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-3-19-14-6-4-5-7-15(14)20-16(17)12-8-10-13(18-2)11-9-12/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVSSNKOQQGBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801301813
Record name 2-Ethoxyphenyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685847-79-4
Record name 2-Ethoxyphenyl 4-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685847-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxyphenyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxyphenyl 4-methoxybenzoate typically involves the esterification of 2-ethoxyphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of 2-ethoxyphenyl 4-methoxybenzoate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyphenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-Ethoxyphenyl 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of metabolic enzymes or interference with signal transduction pathways .

Comparison with Similar Compounds

The following analysis compares 2-ethoxyphenyl 4-methoxybenzoate with structurally related esters, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Electronic Effects

Phenacyl Benzoates (Photosensitive Esters)
  • 2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate ():
    • Substituents : Bromine atom at the para position of the phenyl ring and a ketone-linked oxoethyl group.
    • Key Properties : The electron-withdrawing bromine and carbonyl groups enhance stability against hydrolysis but increase photosensitivity. Used as a protecting group in organic synthesis due to its mild deprotection under UV light .
  • 2-(2,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate ():
    • Substituents : Two chlorine atoms on the phenyl ring.
    • Key Properties : Chlorine substituents further polarize the molecule, improving crystallinity (as evidenced by X-ray diffraction studies) and resistance to enzymatic degradation .
Alkoxy and Hydroxy Substituents
  • 4-Methoxyphenyl 4-(6-Hydroxyhexyloxy)benzoate ():
    • Substituents : A 6-hydroxyhexyloxy chain.
    • Key Properties : The long alkoxy chain increases molecular weight (344.41 g/mol) and hydrophilicity, making it suitable for liquid crystal applications .
  • 2-Ethoxy-4-formylphenyl 3-methylbenzoate ():
    • Substituents : Ethoxy and formyl groups.
    • Key Properties : The formyl group introduces reactivity toward nucleophiles (e.g., in Schiff base formation), distinguishing it from inert ethoxy/methoxy analogs .
Halogenated and Complex Substituents
  • [4-Methyl-3-(2,2,2-trichloroethyl)phenyl] 4-methoxybenzoate ():
    • Substituents : Trichloroethyl and methyl groups.
    • Key Properties : The trichloroethyl group is strongly electron-withdrawing, reducing ester hydrolysis rates. This compound is explored in agrochemical research due to its persistence in biological systems .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point/State Solubility Reactivity Notes
2-Ethoxyphenyl 4-methoxybenzoate ~272.29 (calculated) Not reported Likely lipophilic Stable under neutral conditions
2-(4-Bromophenyl)-2-oxoethyl derivative 357.18 (calculated) Crystalline solid Moderate in DMSO UV-labile; acidic hydrolysis resistant
4-Methoxyphenyl 4-(6-hydroxyhexyloxy) 344.41 Liquid crystalline phase High in polar solvents Hydroxy group enables hydrogen bonding
Trichloroethyl derivative 372.01 High melting solid Low aqueous solubility Resistant to enzymatic cleavage

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.